molecular formula C10H11N3S B1267548 Acetone-benzothiazolyl-2-hydrazone CAS No. 6277-26-5

Acetone-benzothiazolyl-2-hydrazone

Cat. No. B1267548
CAS RN: 6277-26-5
M. Wt: 205.28 g/mol
InChI Key: TZHQLYDPJQZYNF-UHFFFAOYSA-N
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Description

Acetone-benzothiazolyl-2-hydrazone (ABH) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is an important chemical compound due to its unique properties, which make it useful in a variety of applications. ABH is an aldehyde-containing compound that has been used in a variety of organic synthesis methods, as well as in the development of new pharmaceuticals. In addition, ABH has been used to study the biochemical and physiological effects of drugs, and to investigate the mechanism of action of certain compounds.

Scientific Research Applications

Antidiabetic and Antimicrobial Properties

  • Synthesis and Biological Activity : Benzothiazolyl hydrazones, including acetone-benzothiazolyl-2-hydrazone, have been synthesized and evaluated for their biological activities. They exhibit significant antidiabetic and antimicrobial properties, particularly in inhibiting Type II diabetes through α-amylase and α-glucosidase inhibition assays (Mor et al., 2019).

Antimicrobial and Antitumor Applications

  • Synthesis and Antitumor Evaluation : Research demonstrates the potential of benzothiazolyl hydrazones in the development of new heterocycles with antitumor properties. These compounds have shown promising in vitro activity against various human solid tumor cell lines, highlighting their potential in cancer treatment (Ibrahim et al., 2015).

Corrosion Inhibition

  • Research in Corrosion Inhibition : Studies have found that benzothiazolyl-2-hydrazone derivatives are effective in inhibiting corrosion, particularly on steel surfaces. This suggests their potential use in industrial applications to protect metals against corrosive environments (Jinjuan, 2012).

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : Several studies focus on the synthesis and structural analysis of this compound and related compounds. This research contributes to the understanding of their chemical properties and potential applications in various fields (Pervova et al., 2010).

Antifungal Activity

  • Studies in Antifungal Activity : N-heterocyclic substituted hydrazone Schiff’s bases, including benzothiazolyl derivatives, have shown promising antifungal activity. This makes them relevant in the development of new antifungal agents (Kale et al., 2020).

Safety and Hazards

Handling of ABTH should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent dispersion of dust. Hands and face should be washed thoroughly after handling. Contact with skin, eyes, and clothing should be avoided .

Future Directions

ABTH and other Schiff bases have been studied for their potential applications in various fields of research and industry. For instance, fluorescein-based fluorescence sensors, which can include Schiff bases like ABTH, have been used for the selective sensing of various analytes . This suggests potential future directions in the development of sensors and probes.

properties

IUPAC Name

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQLYDPJQZYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970837
Record name 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6277-26-5, 5549-54-2
Record name 6277-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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